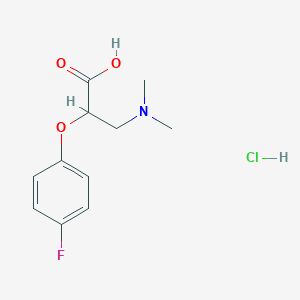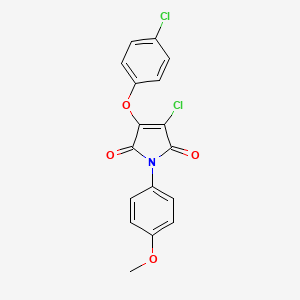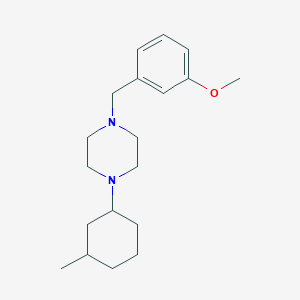
3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride, commonly known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DFPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have significant effects on GABA receptors in the brain.
作用机制
DFPP acts as a positive allosteric modulator of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptors, which means that it enhances the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride by binding to a site on the receptor that is distinct from the 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride binding site. This results in an increase in the potency and efficacy of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride, leading to an overall increase in inhibitory neurotransmission in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
DFPP has been shown to have significant effects on the central nervous system. It enhances the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride, leading to an increase in inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall decrease in anxiety and stress. DFPP has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
实验室实验的优点和局限性
DFPP has several advantages for use in lab experiments. It is a potent and selective 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptor agonist, which means that it can be used to study the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride on the brain. It is also relatively stable and easy to synthesize, making it a cost-effective compound for research. However, DFPP has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on DFPP. One area of interest is the development of DFPP analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the effects of DFPP on specific 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptor subtypes, which could lead to the development of more selective drugs for the treatment of neurological disorders. Additionally, further research is needed to determine the long-term effects of DFPP on the brain and to investigate its potential for the treatment of other disorders, such as schizophrenia and addiction.
合成方法
The synthesis of DFPP involves the reaction of 4-fluorophenol with 3-dimethylaminopropyl magnesium chloride, followed by reaction with ethyl chloroformate to yield the desired product. The reaction is carried out under anhydrous conditions, and the product is purified by recrystallization from ethanol.
科学研究应用
DFPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have significant effects on 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptors, which are involved in the regulation of anxiety, sleep, and epilepsy. DFPP has been found to be a potent 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptor agonist, which means that it enhances the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride in the brain. This makes it a potential candidate for the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
属性
IUPAC Name |
3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9;/h3-6,10H,7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOPCLMKLZVTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(4-fluorophenoxy)propanoic acid;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)


![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

